XLogP3 Lipophilicity Across 4-Alkyl Analogs
4‑Propylpiperidin‑4‑ol exhibits a computed XLogP3 of 0.7, positioning it between the ethyl (0.4) and butyl (1.3) analogs [1][2]. This 0.3 logP unit increment over the ethyl homolog and 0.6 unit decrement relative to the butyl analog provide a distinct lipophilicity window that can be critical for optimizing solubility–permeability balance in drug‑like molecules [1][2][3][4][5][6].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 4‑Ethylpiperidin‑4‑ol (XLogP3 = 0.4), 4‑Methylpiperidin‑4‑ol (XLogP3 = −0.1), 4‑Butylpiperidin‑4‑ol (XLogP3 = 1.3), 4‑Phenylpiperidin‑4‑ol (XLogP3 = 1.0), Piperidin‑4‑ol (XLogP3 = −0.3) |
| Quantified Difference | +0.3 logP units vs. 4‑ethyl analog; −0.6 vs. 4‑butyl analog; +0.8 vs. 4‑methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem 2025.09.15 release |
Why This Matters
The 0.3–0.8 logP unit differences among homologs can translate into measurable changes in membrane permeability and aqueous solubility, directly impacting the suitability of the compound as a synthetic intermediate for CNS‑penetrant vs. peripherally restricted drug candidates.
- [1] PubChem Compound Summary for CID 62787422, 4-Propylpiperidin-4-ol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 22061347, 4-Ethylpiperidin-4-ol. National Center for Biotechnology Information (2026). View Source
- [3] PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol. National Center for Biotechnology Information (2026). View Source
- [4] PubChem Compound Summary for CID 22278588, 4-Butylpiperidin-4-ol. National Center for Biotechnology Information (2026). View Source
- [5] PubChem Compound Summary for CID 96387, 4-Phenylpiperidin-4-ol. National Center for Biotechnology Information (2026). View Source
- [6] PubChem Compound Summary for CID 79341, Piperidin-4-ol. National Center for Biotechnology Information (2026). View Source
